molecular formula C13H13F4N5O3S2 B131619 Bencarbazone CAS No. 173980-17-1

Bencarbazone

Cat. No. B131619
M. Wt: 427.4 g/mol
InChI Key: LVKBXDHACCFCTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of semicarbazones and thiosemicarbazones has been explored in the context of developing compounds with potential antibacterial and antifungal properties. In one study, a series of N-nitroso-2,6-diarylpiperidin-4-one semicarbazones and thiosemicarbazones were synthesized and characterized using IR, NMR, and elemental analysis . Another research focused on semicarbazones derived from 3- and 4-formylpyridine and 3- and 4-acetylpyridine, which were also studied spectroscopically and had their molecular structures determined . These studies highlight the diverse synthetic routes and characterization techniques employed in the development of semicarbazone derivatives.

Molecular Structure Analysis

The molecular structure of semicarbazone derivatives has been a subject of interest due to their potential biological activities. The crystal and molecular structures of 3-formylpyridine semicarbazone were determined, providing insights into the structural aspects of these compounds . Additionally, the molecular structure of p-halo N4-phenyl substituted thiosemicarbazones was elucidated using single crystal X-ray diffraction, revealing that these molecules crystallized in the monoclinic crystal system with P21/n space group . These findings contribute to the understanding of how molecular structure may influence the biological activity of semicarbazone compounds.

Chemical Reactions Analysis

The chemical reactivity of semicarbazone derivatives has been investigated through their ability to form complexes with metal ions. In particular, p-halo N4-phenyl substituted thiosemicarbazones were used to synthesize Co(III) and Ni(II) mononuclear transition metal complexes, with a metal to ligand stoichiometry of 1:2 . The formation of these complexes was characterized by various spectro-analytical methods, demonstrating the versatility of semicarbazones as ligands in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of semicarbazone derivatives are closely related to their biological activities. QSAR analysis was performed on N-nitroso-2,6-diarylpiperidin-4-one semicarbazones and thiosemicarbazones to establish a relationship between their structure and antibacterial activity. Semiempirical calculations and molecular modeling were applied, and different logP values were evaluated to further the analysis . The supramolecular architecture of p-halo N4-phenyl substituted thiosemicarbazones was also studied, revealing intermolecular interactions that form self-assemblies through various ring motifs . These studies provide a comprehensive understanding of the properties that govern the biological efficacy of semicarbazone derivatives.

Scientific Research Applications

Discovery of 4-Aminobutyric Acid Derivatives

  • Research on the design and synthesis of gamma-aminobutyric acid (GABA) derivatives, which include aryl semicarbazone and GABA pharmacophores, has shown promise in developing multifunctional drugs for neurological disorders like epilepsy and neuropathic pain (Yogeeswari et al., 2007).

Deep-Brain Stimulation in Neurological Disorders

  • The work of Alim Benabid and Mahlon DeLong, recognized with the Lasker–Debakey Clinical Medical Research Award, has significantly improved the lives of people with Parkinson's disease and other neurologic or neuropsychiatric disorders, highlighting the potential application of deep-brain stimulation in these areas (Okun, 2014).

Spectrophotometric Analysis of Bendiocarb

  • A study developed a new, sensitive, and accurate method for the determination of Bendiocarb in pesticide formulations and water samples using a spectrophotometric flow injection method. This has implications for environmental monitoring and pesticide regulation (Alamri et al., 2018).

Microwave-Assisted Synthesis and Bioevaluation

  • Research on biologically significant semicarbazones synthesized through microwave irradiation found these compounds to have potential as antimicrobial, antitumor, and antioxidant agents. This suggests their application in developing effective anticancer drugs (Jafri et al., 2012).

Drug Discovery: A Historical Perspective

  • The progress in drug research, driven by chemistry, pharmacology, and clinical sciences, has significantly influenced the medical field. Molecular biology and genomic sciences have played a crucial role in drug discovery, which is relevant for understanding the broader context of pharmaceutical development (Drews, 2000).

Thiosemicarbazones in Anti-Tuberculosis Therapy

  • A study on thiosemicarbazones and their derivatives revealed that these compounds have the potential as drug candidates for anti-tuberculosis therapy. This is an important consideration in the search for new therapeutic agents against TB (Pavan et al., 2010).

Versatility of Semicarbazones and Thiosemicarbazones

  • Semicarbazones and thiosemicarbazones, along with their metal complexes, show significant bioactivities such as anti-protozoal, anticonvulsant, antibacterial, antifungal, antitumoral, and antiviral properties. Their clinical or potential pharmacological applications are diverse and notable (Beraldo & Gambino, 2003).

Transformation and Ecotoxicity of Carbamic Pesticides

  • A study on N-methylcarbamate insecticides, including their hydrolytic and photolytic cleavage under natural conditions, provides insights into their toxicity toward aquatic organisms. This research is crucial for understanding the environmental impact of these pesticides (Iesce et al., 2006).

properties

IUPAC Name

2-(ethylsulfonylamino)-5-fluoro-4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4N5O3S2/c1-3-27(24,25)20-8-5-9(7(14)4-6(8)10(18)26)22-12(23)21(2)11(19-22)13(15,16)17/h4-5,20H,3H2,1-2H3,(H2,18,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKBXDHACCFCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1C(=S)N)F)N2C(=O)N(C(=N2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F4N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057998
Record name Bencarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bencarbazone

CAS RN

173980-17-1
Record name Bencarbazone [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173980171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bencarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENCARBAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L6YBH3E98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
Z Yang, Y Sheng-Gang, L Yan-Ping, T Ying… - Bioorganic & medicinal …, 2013 - Elsevier
… Bencarbazone has many of the features associated with Protox herbicides, particularly those of the Protox herbicide sulfentrazone. The most striking chemical feature of bencarbazone …
Number of citations: 41 www.sciencedirect.com
K Wakabayashi - Journal of Pesticide Science, 2007 - jstage.jst.go.jp
で CF3-ウラシル系化合物の強力な除草剤 flupropacil, butafenacil, benzfendizone などが報告されたが, 開発に進んだのは環を縮小した 1, 2, 4-トリアゾール環の bencarbazone (20–30 g/ha) …
Number of citations: 0 www.jstage.jst.go.jp
G Theodoridis, R Liebl, C Zagar - Modern crop protection …, 2012 - Wiley Online Library
… Bencarbazone 114 has many of the features associated with Protox … of bencarbazone 114 is the replacement of the phenyl 4-chloro group with a thioamide group. Bencarbazone 114 …
Number of citations: 29 onlinelibrary.wiley.com
L Liang, S Yu, Q Li, X Wang, D Wang, Z Xi - Bioorganic & Medicinal …, 2021 - Elsevier
Discovering new protoporphyrinogen oxidase (PPO, EC 1.3.3.4) inhibitors is a promising direction for agrochemical research. Herein, we reported the discovery and in silico structure-…
Number of citations: 5 www.sciencedirect.com
RS Shainova, TA Gomktsyan… - Journal of Chemical …, 2019 - journals.sagepub.com
On the basis of 2-benzyl-6-hydroxypyridazin-3(2H)-one, a series of its novel O-substituted (including 6-(1,3,5-triazin-2-yl)oxy) derivatives is prepared. It is proven that the substitution …
Number of citations: 8 journals.sagepub.com
G Theodoridis - Advances in fluorine science, 2006 - Elsevier
… Bencarbazone, whose ISO common name was approved in 2005, has all the features associated with Protox herbicides, particularly that of the Protox herbicide sulfentrazone. …
Number of citations: 190 www.sciencedirect.com
A Forouzesh, E Zand, S Soufizadeh… - Weed …, 2015 - Wiley Online Library
There are inaccuracies in the chemical families of the WSSA and HRAC herbicide classification systems which could limit their practical use in herbicide‐based weed management …
Number of citations: 56 onlinelibrary.wiley.com
P Devendar, GF Yang - Sulfur Chemistry, 2019 - Springer
… The replacement of the 4-chloro group of Sulfentrazone 51 with a thiomide group leads to the discovery of Bencarbazone 52, a post-emergence control of broadleaf weeds in cereals, …
Number of citations: 289 link.springer.com
A Jeanguenat, C Lamberth - Pest Management Science, 2023 - Wiley Online Library
The element sulfur has an outstanding role in the crop protection chemistry because it is used in its elemental form as a multisite fungicide, but is also part of agrochemicals in the form …
Number of citations: 1 onlinelibrary.wiley.com
KV Sukhoverkov, MG Corral, J Leroux, J Haywood… - RSC …, 2021 - pubs.rsc.org
Herbicides have physico-chemical properties not unlike orally-delivered human drugs, but are known to diverge in their limits for proton donors, partition coefficients and molecular …
Number of citations: 11 pubs.rsc.org

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